molecular formula C33H38N6O6S2 B1664858 Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis- CAS No. 224054-76-6

Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-

Cat. No.: B1664858
CAS No.: 224054-76-6
M. Wt: 678.8 g/mol
InChI Key: CTLMBCYIAXNYOG-UHFFFAOYSA-N
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Chemical Reactions Analysis

AMG-126737 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

AMG-126737 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of serine proteases.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Potential therapeutic agent for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.

    Industry: Utilized in the development of new drugs targeting lung diseases

Comparison with Similar Compounds

Similar compounds to AMG-126737 include other tryptase inhibitors such as:

    APC-366: Another potent tryptase inhibitor with similar therapeutic potential in respiratory diseases.

    BMS-262084: A tryptase inhibitor with a different chemical structure but similar mechanism of action.

AMG-126737 is unique due to its high selectivity for human lung mast cell trypsin and its demonstrated efficacy in preclinical models of asthma .

Properties

CAS No.

224054-76-6

Molecular Formula

C33H38N6O6S2

Molecular Weight

678.8 g/mol

IUPAC Name

3-[[4-[5-[4-[[(3-carbamimidoylphenyl)sulfonylamino]methyl]phenoxy]pentoxy]phenyl]methylsulfamoyl]benzenecarboximidamide

InChI

InChI=1S/C33H38N6O6S2/c34-32(35)26-6-4-8-30(20-26)46(40,41)38-22-24-10-14-28(15-11-24)44-18-2-1-3-19-45-29-16-12-25(13-17-29)23-39-47(42,43)31-9-5-7-27(21-31)33(36)37/h4-17,20-21,38-39H,1-3,18-19,22-23H2,(H3,34,35)(H3,36,37)

InChI Key

CTLMBCYIAXNYOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,5-bis-(4-((3-carbamimidoyl-benzenesulfonylamino)-methyl)-phenoxy)-pentane
AMG 126737
AMG-126737

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
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Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
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Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
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Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
Reactant of Route 5
Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-
Reactant of Route 6
Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-

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